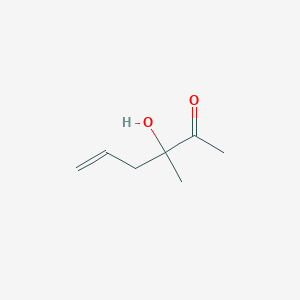
3-Hydroxy-3-methyl-5-hexen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-methyl-5-hexen-2-one (HMH) is a ketone compound that is widely used in the food and fragrance industries. It is a colorless liquid with a fruity odor and is commonly found in fruits such as pineapple, strawberry, and tomato. HMH is also known as leaf alcohol and is used in perfumes and cosmetics as a flavoring agent.
Mecanismo De Acción
The mechanism of action of HMH is not fully understood. However, studies have shown that it acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. HMH also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, HMH has been shown to have antimicrobial properties by inhibiting the growth of various microorganisms.
Biochemical and Physiological Effects
HMH has been shown to have various biochemical and physiological effects. Studies have shown that HMH has antioxidant properties, which can help protect cells from oxidative damage. HMH has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, HMH has been shown to have antimicrobial properties, which can help prevent the growth of harmful microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using HMH in lab experiments is its availability. HMH is readily available and can be synthesized using various methods. In addition, HMH is relatively stable and can be stored for long periods of time. However, one of the limitations of using HMH in lab experiments is its potential toxicity. Studies have shown that HMH can be toxic at high concentrations, and caution should be taken when handling and using this compound.
Direcciones Futuras
There are many potential future directions for the study of HMH. One area of research could be the development of new synthetic methods for HMH. Another area of research could be the study of HMH's potential medicinal properties. Studies could focus on the development of HMH-based drugs for the treatment of various diseases. In addition, studies could focus on the use of HMH as a natural preservative in food products. Overall, the study of HMH has the potential to lead to many exciting discoveries and applications in the future.
Métodos De Síntesis
HMH can be synthesized through various methods, including the aldol condensation of acetaldehyde and methyl vinyl ketone, the reaction of acetaldehyde with crotonaldehyde, and the reaction of acetaldehyde with acetone. The most common method of synthesizing HMH is through the aldol condensation of acetaldehyde and methyl vinyl ketone. This method involves the reaction of acetaldehyde with methyl vinyl ketone in the presence of a base catalyst to form HMH.
Aplicaciones Científicas De Investigación
HMH has been extensively studied for its various applications in the food and fragrance industries. It is commonly used as a flavoring agent in food products such as baked goods, candies, and beverages. HMH is also used in perfumes and cosmetics as a fragrance ingredient. In addition to its use in the food and fragrance industries, HMH has also been studied for its potential medicinal properties. Studies have shown that HMH has antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
103084-92-0 |
|---|---|
Nombre del producto |
3-Hydroxy-3-methyl-5-hexen-2-one |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
3-hydroxy-3-methylhex-5-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-5-7(3,9)6(2)8/h4,9H,1,5H2,2-3H3 |
Clave InChI |
SYQRQOOKHDEYLO-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(CC=C)O |
SMILES canónico |
CC(=O)C(C)(CC=C)O |
Sinónimos |
5-Hexen-2-one, 3-hydroxy-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



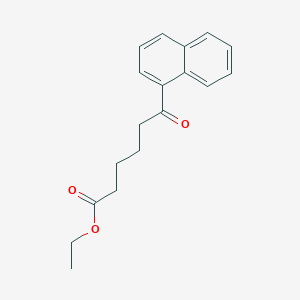
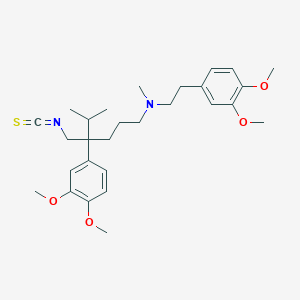
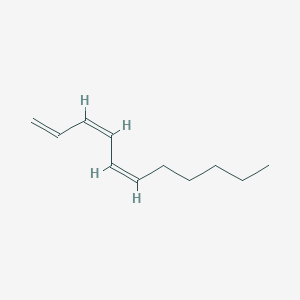

![Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate](/img/structure/B9285.png)

![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B9288.png)
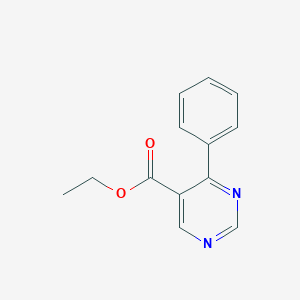
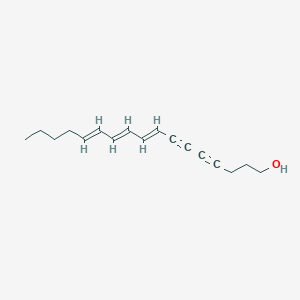
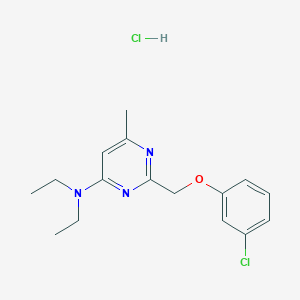
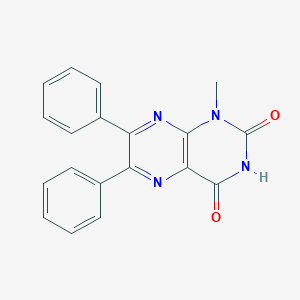
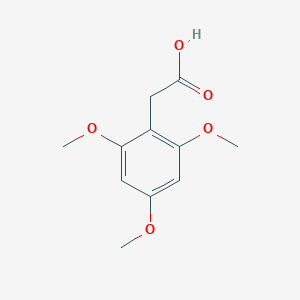
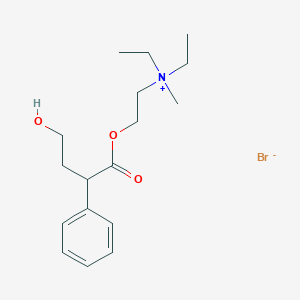
![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)